4-(吡咯烷-2-基甲基)吗啉

描述

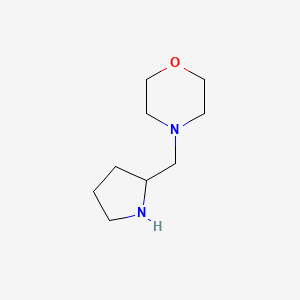

4-(Pyrrolidin-2-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a pyrrolidine moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and pyrrolidine rings. These rings are known for their applications in medicinal chemistry and organic synthesis.

科学研究应用

Medicinal Chemistry

4-(Pyrrolidin-2-ylmethyl)morpholine plays a significant role in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for designing new therapeutic agents.

Research indicates that compounds similar to 4-(Pyrrolidin-2-ylmethyl)morpholine exhibit diverse biological activities, including:

- Anticancer Properties : Studies have shown that morpholine derivatives can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival pathways, such as Akt.

- Antimicrobial Activity : The compound has potential applications in combating microbial infections, as derivatives have demonstrated efficacy against various pathogens.

- Receptor Binding : Its structural similarity to biologically active molecules enables the study of enzyme inhibition and receptor binding, which is crucial for drug design.

Organic Synthesis

In organic chemistry, 4-(Pyrrolidin-2-ylmethyl)morpholine serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it useful in creating novel compounds with potential therapeutic applications.

Synthesis Applications

The compound can be utilized in:

- Formation of Heterocycles : It can act as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry due to their biological activities .

- Intermediate in Agrochemicals : It is used as an intermediate in the production of specialty chemicals and agrochemicals, contributing to agricultural advancements.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 4-(Pyrrolidin-2-ylmethyl)morpholine in various contexts:

作用机制

- The primary targets of 4-(Pyrrolidin-2-ylmethyl)morpholine are not explicitly mentioned in the available literature. However, we can explore its pharmacophore space due to the sp³ hybridization of the pyrrolidine ring, which contributes to its stereochemistry and three-dimensional coverage .

Target of Action

生化分析

Biochemical Properties

4-(Pyrrolidin-2-ylmethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of drug discovery and proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound allows it to explore the pharmacophore space efficiently due to its sp3-hybridization . This interaction can influence the stereochemistry of the molecule and its binding affinity to target proteins. Additionally, the morpholine ring can engage in hydrogen bonding and other non-covalent interactions with biomolecules, enhancing its biochemical activity .

Cellular Effects

The effects of 4-(Pyrrolidin-2-ylmethyl)morpholine on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, morpholine derivatives, including 4-(Pyrrolidin-2-ylmethyl)morpholine, have been shown to induce ferroptosis in tumor cells by targeting the NRF2 protein . This leads to the inhibition of cell proliferation and the induction of apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 4-(Pyrrolidin-2-ylmethyl)morpholine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, molecular docking studies have shown that compounds with pyrrolidine rings can interact with Akt, a protein kinase involved in cell survival pathways . This interaction can lead to the inhibition or activation of the enzyme, thereby modulating cellular functions. Additionally, the morpholine ring can participate in enzyme inhibition or activation through its ability to form stable complexes with metal ions and other cofactors .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Pyrrolidin-2-ylmethyl)morpholine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and at temperatures between 2-8°C . Over time, however, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to 4-(Pyrrolidin-2-ylmethyl)morpholine in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-(Pyrrolidin-2-ylmethyl)morpholine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

4-(Pyrrolidin-2-ylmethyl)morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The degradation of morpholine derivatives, including 4-(Pyrrolidin-2-ylmethyl)morpholine, is primarily mediated by the Mycobacterium genus . Enzymes such as morpholine monooxygenase catalyze the conversion of the compound to 2-(2-aminoethoxy)acetic acid, which is further metabolized to glycolate and glyoxylate . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-(Pyrrolidin-2-ylmethyl)morpholine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(Pyrrolidin-2-ylmethyl)morpholine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: On an industrial scale, the production of 4-(Pyrrolidin-2-ylmethyl)morpholine can involve the continuous flow synthesis method, which allows for better control over reaction conditions and yields. This method can utilize high-pressure reactors and automated systems to ensure consistent product quality.

化学反应分析

Types of Reactions: 4-(Pyrrolidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

相似化合物的比较

Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.

Morpholine: A six-membered ring containing both nitrogen and oxygen, known for its applications in organic synthesis and as a solvent.

Uniqueness: 4-(Pyrrolidin-2-ylmethyl)morpholine is unique in that it combines the properties of both pyrrolidine and morpholine rings. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.

生物活性

4-(Pyrrolidin-2-ylmethyl)morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It comprises a morpholine ring substituted with a pyrrolidine moiety, which contributes to its interaction with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Pyrrolidin-2-ylmethyl)morpholine is , characterized by a chiral center that may influence its pharmacological properties. The compound's structure allows for diverse interactions within biological systems, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O |

| Molar Mass | 170.25 g/mol |

| Boiling Point | Approximately 230 °C |

| Density | 1.028 g/cm³ |

While specific mechanisms of action for 4-(Pyrrolidin-2-ylmethyl)morpholine are not fully elucidated, studies suggest it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The morpholine structure is known to facilitate hydrogen bonding, which can enhance binding affinity to various biological targets, including:

- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems.

- Enzyme Inhibition : Possible inhibition of enzymes related to metabolic processes.

Biological Activity

Research indicates that morpholine derivatives exhibit diverse biological activities , including antimicrobial, antiviral, and anticancer properties. The unique combination of the morpholine and pyrrolidine rings in 4-(Pyrrolidin-2-ylmethyl)morpholine enhances its potential efficacy in these areas.

Antimicrobial Activity

In a study evaluating various morpholine derivatives, compounds similar to 4-(Pyrrolidin-2-ylmethyl)morpholine demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, related compounds showed minimal inhibitory concentrations (MICs) in the range of to against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

- Dual Inhibitors of Bacterial Topoisomerases : Research on structurally related compounds has revealed their ability to inhibit bacterial topoisomerases effectively, suggesting that 4-(Pyrrolidin-2-ylmethyl)morpholine could exhibit similar properties. These inhibitors were shown to possess favorable solubility and metabolic stability, indicating potential for therapeutic use .

- Anticancer Properties : Morpholine derivatives have been investigated for their anticancer effects, particularly in targeting specific cancer cell lines. The structural features of 4-(Pyrrolidin-2-ylmethyl)morpholine may allow it to interact with proteins involved in cancer progression.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique aspects of 4-(Pyrrolidin-2-ylmethyl)morpholine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | Morpholine ring with a pyridine substituent | Higher lipophilicity; potential CNS effects |

| 1-(Pyrrolidin-2-yl)ethanone | Contains a pyrrolidine ring | Different reactivity profile due to carbonyl group |

| 4-(Aminomethyl)morpholine | Morpholine with an amino group | Enhanced basicity; potential for different interactions |

| 4-(Piperidin-1-yl)morpholine | Similar morpholine structure with piperidine | Variations in pharmacological properties |

The distinct stereochemistry and combination of functional groups in 4-(Pyrrolidin-2-ylmethyl)morpholine contribute to its unique biological activities compared to its analogs.

属性

IUPAC Name |

4-(pyrrolidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSROHBEMVRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405844 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215503-90-5 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。